2-({[2-(3-CHLOROPHENYL)-5-METHYL-1,3-OXAZOL-4-YL]METHYL}SULFANYL)-6-(PYRIDIN-3-YL)PYRIMIDIN-4-OL
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Overview
Description
2-({[2-(3-CHLOROPHENYL)-5-METHYL-1,3-OXAZOL-4-YL]METHYL}SULFANYL)-6-(PYRIDIN-3-YL)PYRIMIDIN-4-OL is a complex organic compound that belongs to the class of heterocyclic compounds. It features a unique structure with multiple functional groups, including a chlorophenyl group, a methyl-oxazole ring, a pyridinyl group, and a pyrimidinol core. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[2-(3-CHLOROPHENYL)-5-METHYL-1,3-OXAZOL-4-YL]METHYL}SULFANYL)-6-(PYRIDIN-3-YL)PYRIMIDIN-4-OL typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving a chlorophenyl ketone and an amino alcohol under acidic conditions.
Attachment of the Methyl Group: The methyl group is introduced via a methylation reaction using a methylating agent such as methyl iodide.
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction involving a pyridine derivative and a suitable aldehyde or ketone.
Sulfur Introduction: The sulfur atom is introduced through a thiolation reaction using a thiol reagent.
Final Assembly: The final compound is assembled through a series of coupling reactions, typically using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of automated synthesis platforms to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-({[2-(3-CHLOROPHENYL)-5-METHYL-1,3-OXAZOL-4-YL]METHYL}SULFANYL)-6-(PYRIDIN-3-YL)PYRIMIDIN-4-OL undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorophenyl and pyridinyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.
Scientific Research Applications
2-({[2-(3-CHLOROPHENYL)-5-METHYL-1,3-OXAZOL-4-YL]METHYL}SULFANYL)-6-(PYRIDIN-3-YL)PYRIMIDIN-4-OL has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 2-({[2-(3-CHLOROPHENYL)-5-METHYL-1,3-OXAZOL-4-YL]METHYL}SULFANYL)-6-(PYRIDIN-3-YL)PYRIMIDIN-4-OL involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain kinases or enzymes involved in cell signaling pathways, leading to altered cellular functions.
Properties
IUPAC Name |
2-[[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methylsulfanyl]-4-pyridin-3-yl-1H-pyrimidin-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClN4O2S/c1-12-17(23-19(27-12)13-4-2-6-15(21)8-13)11-28-20-24-16(9-18(26)25-20)14-5-3-7-22-10-14/h2-10H,11H2,1H3,(H,24,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTJJSAFGHPKJLB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC(=CC=C2)Cl)CSC3=NC(=CC(=O)N3)C4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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